

N-Carbamyl-DL-Alanine: A Comprehensive Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CARBAMOYL-DL-ALA-OH

Cat. No.: B556241

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Abstract

N-Carbamyl-DL-alanine, a derivative of the amino acid alanine, is emerging as a molecule of significant interest in various fields of scientific research. While historically recognized as a metabolic intermediate in pathways such as pyrimidine catabolism and the urea cycle, recent studies have unveiled its potential in targeted cancer therapy and biocatalysis. This technical guide provides an in-depth overview of the core research applications of N-Carbamyl-DL-alanine, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate its exploration in academic and industrial research settings.

Introduction

N-Carbamyl-DL-alanine (CAS No: 77340-50-2), also known as N-(aminocarbonyl)-DL-alanine, is a ureido derivative of the non-essential amino acid DL-alanine.^[1] Its structure, featuring a carbamoyl group attached to the nitrogen atom of the alanine backbone, confers unique chemical properties that underpin its biological roles and research applications. This guide will delve into its significance as a metabolic indicator, its utility in enzymatic synthesis, and its promising role as a selective inhibitor in cancer research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Carbamyl-DL-alanine is essential for its application in research.

Property	Value	Reference
Molecular Formula	C ₄ H ₈ N ₂ O ₃	[2]
Molecular Weight	132.12 g/mol	[2]
IUPAC Name	2-(carbamoylamino)propanoic acid	[2]
Synonyms	N-(aminocarbonyl)-DL-alanine, DL-Hydantoic acid, 2-methyl-	[1]
Appearance	White crystalline solid	[3]
Melting Point	166-170 °C (for β-isomer)	[3]
Solubility	Soluble in water	[3]

Synthesis of N-Carbamyl-DL-Alanine

The synthesis of N-Carbamyl-DL-alanine can be achieved through the reaction of DL-alanine with a cyanate source. A general laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis from DL-Alanine and Potassium Cyanate

Objective: To synthesize N-Carbamyl-DL-alanine from DL-alanine and potassium cyanate.

Materials:

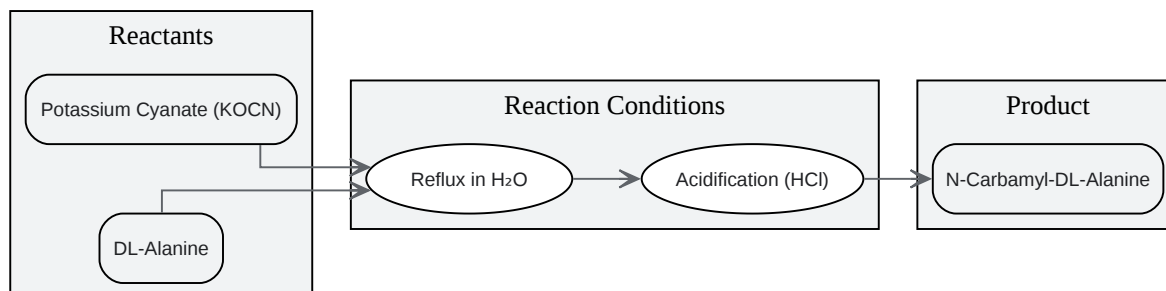
- DL-alanine
- Potassium cyanate (KOCN)
- Hydrochloric acid (HCl)
- Distilled water

- Ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Beakers
- Buchner funnel and filter paper
- Rotary evaporator

Procedure:

- **Dissolution of Reactants:** In a round-bottom flask, dissolve DL-alanine in distilled water.
- **Addition of Cyanate:** To the stirred solution, add an equimolar amount of potassium cyanate.
- **Reaction:** Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Acidification:** After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-Carbamyl-DL-alanine.
- **Isolation:** Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the collected solid with cold distilled water to remove any inorganic salts.
- **Recrystallization:** For purification, recrystallize the crude product from a water/ethanol mixture.
- **Drying:** Dry the purified crystals under vacuum to obtain N-Carbamyl-DL-alanine.

Reaction Scheme:

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A simplified workflow for the synthesis of N-Carbamyl-DL-Alanine.

Research Applications

Targeted Cancer Therapy: Inhibition of Peroxiredoxin 2 (PRDX2)

A significant recent application of N-Carbamyl-alanine (the L-enantiomer, specifically, though the study refers to it as NCA) is in the selective targeting of colorectal cancer (CRC) cells with deficiencies in the CHEK2 gene. N-Carbamyl-alanine acts as an inhibitor of peroxiredoxin-2 (PRDX2), an enzyme involved in the detoxification of reactive oxygen species (ROS). Inhibition of PRDX2 leads to an increase in intracellular ROS, causing DNA double-strand breaks. In cells lacking functional CHEK2, a key protein in the DNA damage response pathway, this accumulation of DNA damage leads to synthetic lethality and selective cell death.

Quantitative Data: Cytotoxicity in Colorectal Cancer Cell Lines

Cell Line	Genotype	Compound	EC ₅₀ (μM)
HCT116	CHEK2 wild-type	N-Carbamoyl-alanine	5.56
HCT116	CHEK2-null	N-Carbamoyl-alanine	0.29

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal effective concentration (EC_{50}) of N-Carbamyl-alanine in cancer cell lines.

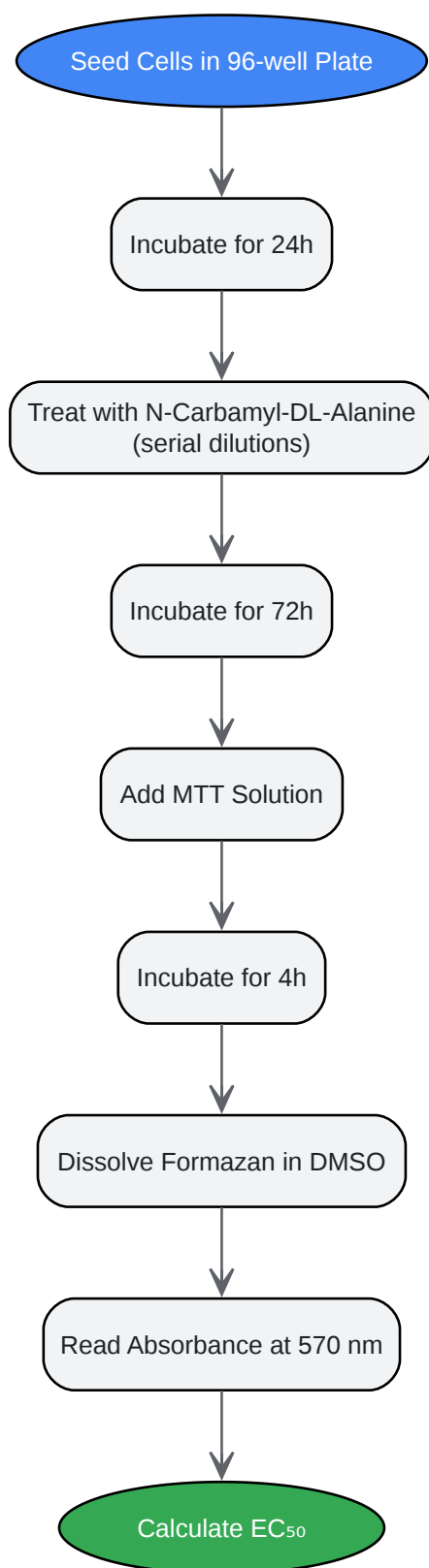
Materials:

- HCT116 and CHEK2-null HCT116 cells
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
- N-Carbamyl-alanine stock solution (in DMSO or water)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- **Cell Seeding:** Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.
- **Treatment:** Treat the cells with a serial dilution of N-Carbamyl-alanine (e.g., from 1 nM to 1 M with a 10-fold increment) for 72 hours. Include a vehicle control (DMSO or water).
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the EC₅₀ value using a suitable software (e.g., GraphPad Prism).



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Experimental workflow for the MTT cytotoxicity assay.

Biocatalysis: Enzymatic Resolution of Racemic Mixtures

N-Carbamyl-DL-alanine serves as a substrate in the enzymatic production of optically pure L-amino acids. This process, often referred to as a dynamic kinetic resolution, utilizes an L-N-carbamoylase enzyme that specifically hydrolyzes the L-enantiomer of N-carbamoyl-amino acids to produce the corresponding L-amino acid. When coupled with a racemase that converts the remaining D-enantiomer back to the racemic mixture, a high yield of the desired L-amino acid can be achieved.^{[3][4]} This application is of significant interest in the pharmaceutical and food industries where enantiomerically pure amino acids are often required.

Experimental Protocol: Enzymatic Resolution of N-Carbamyl-DL-Alanine

Objective: To produce L-alanine from racemic N-Carbamyl-DL-alanine using an immobilized L-N-carbamoylase.

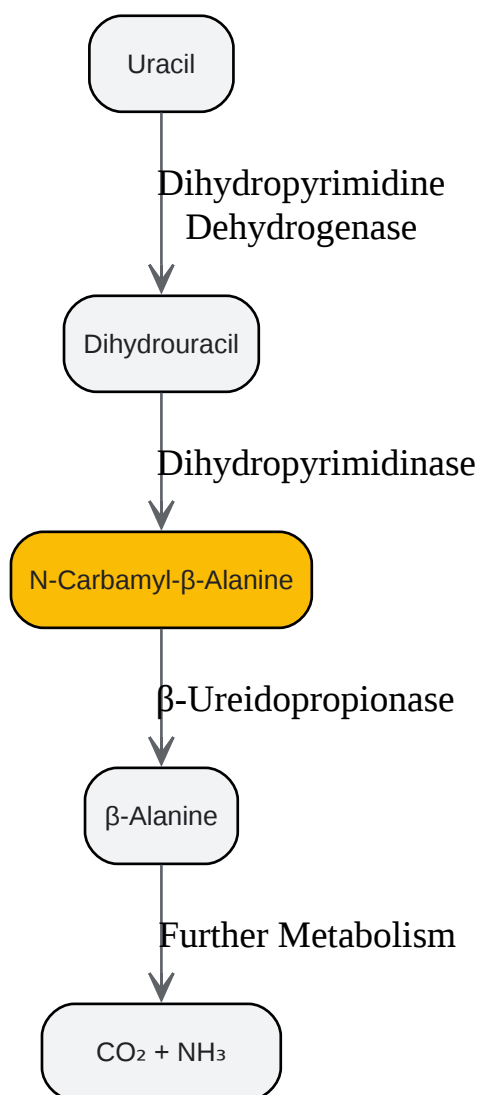
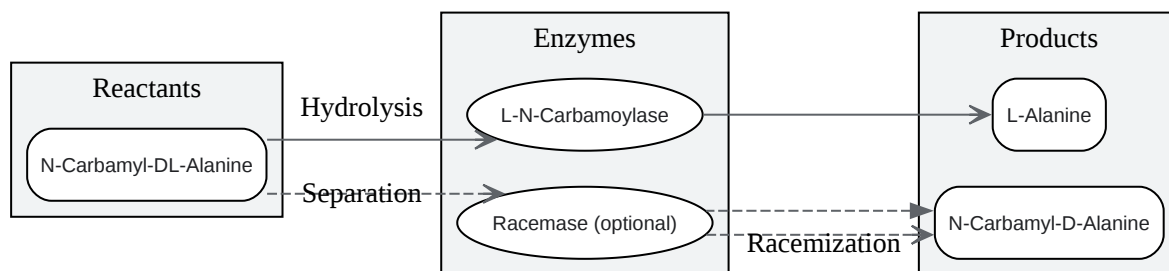
Materials:

- N-Carbamyl-DL-alanine
- Immobilized L-N-carbamoylase (e.g., from *Geobacillus stearothermophilus*)^[3]
- N-succinyl-amino acid racemase (optional, for dynamic kinetic resolution)^[3]
- Phosphate buffer (pH 8.0)
- Reaction vessel with temperature control
- HPLC system for analysis

Procedure:

- **Reaction Setup:** Prepare a solution of N-Carbamyl-DL-alanine in phosphate buffer in the reaction vessel.
- **Enzyme Addition:** Add the immobilized L-N-carbamoylase (and racemase, if applicable) to the substrate solution.

- Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 45-55°C) with gentle stirring.
- Monitoring: Monitor the formation of L-alanine and the consumption of N-Carbamyl-L-alanine over time by taking samples and analyzing them via HPLC.
- Product Isolation: Once the reaction is complete, separate the immobilized enzyme by filtration. The L-alanine in the supernatant can be purified using techniques like ion-exchange chromatography.



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- To cite this document: BenchChem. [N-Carbamyl-DL-Alanine: A Comprehensive Technical Guide to its Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556241#potential-research-applications-of-n-carbamyl-dl-alanine]

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